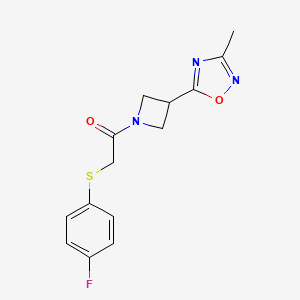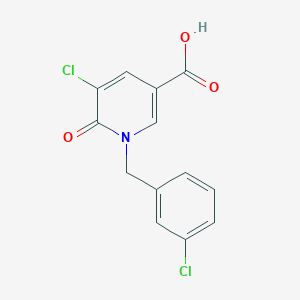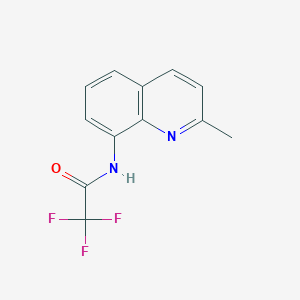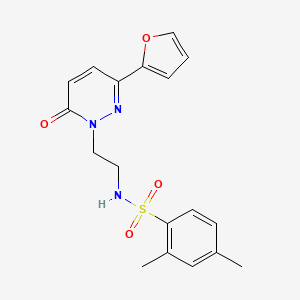![molecular formula C12H14O2Si B2517241 3-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-82-8](/img/structure/B2517241.png)
3-[(Trimethylsilyl)ethynyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Trimethylsilyl)ethynyl]benzoic acid is an organic compound with the molecular formula C12H14O2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzoic acid moiety. This compound is notable for its applications in organic synthesis and material science due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[(Trimethylsilyl)ethynyl]benzoic acid can be synthesized through various methods, one of which involves the Sonogashira coupling reaction. This reaction typically involves the coupling of a halogenated benzoic acid derivative with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of anhydrous solvents and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Trimethylsilyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted benzoic acids, carbonyl compounds, and benzyl alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(Trimethylsilyl)ethynyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-[(Trimethylsilyl)ethynyl]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the ethynyl and benzoic acid moieties can undergo further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]benzoic acid
- 4-[(Trimethylsilyl)ethynyl]benzaldehyde
- 3-[(Trimethylsilyl)ethynyl]benzaldehyde
Uniqueness
3-[(Trimethylsilyl)ethynyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and functionalization potential compared to its isomers and analogs. The position of the trimethylsilyl group and the ethynyl linkage to the benzoic acid moiety make it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-(2-trimethylsilylethynyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFJDDIMHALNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2517160.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-(4-fluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2517180.png)

